2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline
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Overview
Description
2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline typically involves the reaction of 2,4-diaminoquinazoline with 3,4-dichlorophenylthiol. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimalarial, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-5-[[3,4-dichlorophenyl]thio]pyrimidine
- 2,4-Diamino-5-[[3,4-dichlorophenyl]thio]benzene
- 2,4-Diamino-5-[[3,4-dichlorophenyl]thio]thiophene
Uniqueness
2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline is unique due to its quinazoline core structure, which imparts distinct biological activities compared to other similar compounds.
Properties
CAS No. |
50828-12-1 |
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Molecular Formula |
C14H10Cl2N4S |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)sulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C14H10Cl2N4S/c15-8-5-4-7(6-9(8)16)21-11-3-1-2-10-12(11)13(17)20-14(18)19-10/h1-6H,(H4,17,18,19,20) |
InChI Key |
XUXCHDQNUCJTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC(=C(C=C3)Cl)Cl)C(=NC(=N2)N)N |
Origin of Product |
United States |
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